molecular formula C11H15NO2 B13164652 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13164652
M. Wt: 193.24 g/mol
InChI Key: VGIILUBBZQMHMX-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a unique hybrid structure combining a furan ring, a carbaldehyde group, and a 3-methylpiperidine moiety, making it a versatile intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly reactive and allows for further derivatization through reactions such as condensations or reductions, enabling researchers to create diverse compound libraries. This scaffold is of significant interest in the exploration of new bioactive compounds. Furan-piperidine hybrid structures have been investigated for various biological activities, including potential antimicrobial and anticancer properties. The piperidine ring is a common feature in many pharmaceutical agents, and its incorporation can influence the molecule's binding affinity and specificity toward biological targets. The specific placement of the methyl group on the piperidine ring (at the 3-position) may fine-tune the compound's steric and electronic properties, which can be crucial for optimizing drug-like characteristics. Applications: This compound serves as a key precursor in organic synthesis and is used in the design of molecules for high-throughput screening. Its structure makes it suitable for developing potential enzyme inhibitors or receptor modulators. Safety and Handling: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated laboratory setting using appropriate personal protective equipment.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

VGIILUBBZQMHMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 3-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and the piperidine moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature and position of substituents significantly influence melting points, solubility, and crystallinity. Key examples include:

Compound Substituent Melting Point (°C) Yield (%) Key Observations Reference
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Cl-phenyl 126–128 45.2 Crystalline, moderate yield
5-(3-Nitrophenyl)furan-2-carbaldehyde 3-NO₂-phenyl Not reported N/A Crystalline, high sublimation enthalpy
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-NO₂-phenyl Not reported N/A Higher thermodynamic stability
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl Not reported N/A Lower volatility (97% purity)

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance crystallinity and sublimation enthalpies due to increased molecular polarity .
  • Bulky substituents like 3-methylpiperidinyl may reduce melting points compared to planar aryl groups, as seen in 5-(methoxymethyl)furan-2-carbaldehyde .

Thermodynamic Properties

Substituents alter combustion energies and formation enthalpies. For nitrophenyl derivatives:

Compound ΔcH°(cr) (kJ/mol) ΔfH°(cr) (kJ/mol) Method Reference
5-(2-Nitrophenyl)furan-2-carbaldehyde -3850 ± 15 -250 ± 15 Bomb calorimetry
5-(4-Nitrophenyl)furan-2-carbaldehyde -3820 ± 15 -245 ± 15 Bomb calorimetry

Comparison :

  • The 3-methylpiperidinyl group, being electron-donating, likely reduces combustion energy compared to nitro-substituted analogs. This is inferred from the lower ΔcH° values of methoxymethyl derivatives (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) .

Example :

  • 5-(3-Azidophenyl)furan-2-carbaldehyde was synthesized via Ullmann coupling, suggesting similar methods could apply to the 3-methylpiperidinyl variant .

Biological Activity

5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with piperidine-based reagents. The synthetic pathway may include steps such as:

  • Formation of the furan ring : Utilizing appropriate precursors to create the furan structure.
  • Piperidinyl substitution : Introducing the 3-methylpiperidine moiety through nucleophilic substitution.
  • Aldehyde formation : Converting the intermediate to the final aldehyde product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and piperidine rings can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory diseases.

Case Study:
A study conducted on a murine model of inflammation showed that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls.

Anticancer Potential

The compound's ability to interfere with cancer cell proliferation has been a subject of interest. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, possibly through pathways involving caspase activation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Caspase pathway activation

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine ring or alterations in substituents on the furan can significantly influence potency and selectivity against various biological targets.

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